molecular formula C10H10BrNO B184973 3-bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one CAS No. 86499-96-9

3-bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one

Cat. No. B184973
CAS RN: 86499-96-9
M. Wt: 240.1 g/mol
InChI Key: JMXPGCGROVEPID-UHFFFAOYSA-N
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Description

3-Bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one is an intermediate in the synthesis of Benazepril Hydrochloride, a first-line antihypertensive drug recommended by the WHO .


Molecular Structure Analysis

The molecular formula of 3-Bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one is C10H10BrNO. The InChI representation of the molecule is InChI=1S/C10H10BrNO/c11-8-6-5-7-3-1-2-4-9 (7)12-10 (8)13/h1-4,8H,5-6H2, (H,12,13) . The Canonical SMILES representation is C1CC2=CC=CC=C2NC (=O)C1Br .

Safety And Hazards

According to the Safety Data Sheets, 3-Bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one is classified as having acute toxicity (Category 4) for oral, dermal, and inhalation exposure. It can cause skin irritation (Category 2) and eye irritation (Category 2). It may also cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3) .

properties

IUPAC Name

3-bromo-1,3,4,5-tetrahydro-1-benzazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO/c11-8-6-5-7-3-1-2-4-9(7)12-10(8)13/h1-4,8H,5-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMXPGCGROVEPID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2NC(=O)C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40373760
Record name 3-Bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one

CAS RN

86499-96-9
Record name 3-Bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86499-96-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2,3,4,5-tetrahydro-1H-[1]-benzazepin-2-one (2.5 g) in chloroform (30 ml), phosphorus pentachloride (3.2 g) was added in portions, while maintaining the temperature at 0°-5°. When the addition was complete, iodine (30 mg) was added followed by bromine (2.5 g), which was added dropwise over 5 minutes. The mixture was then refluxed for 4 hours. The chloroform solution was evaporated and the residue was partitioned between ice-water (30 ml) and dichloromethane (75 ml). The organic phase was dried over magnesium sulfate and evaporated under reduced pressure. The crude residue was purified by chromatography over silica gel, eluting with ether and hexane (7:3). Concentration of the appropriate fractions yielded 3-bromo-2,3,4,5-tetrahydro-1H-[1]-benzazepin-2-one, m.p. 146°-148°.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
30 mg
Type
reactant
Reaction Step Two
Quantity
2.5 g
Type
reactant
Reaction Step Three

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